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MTS Assay Principle and Workflow

The MTS assay is a colorimetric method used to measure the number of viable cells. Viable cells with active
metabolism convert the MTS tetrazolium compound into a colored formazan product. The quantity of
formazan, measured by its absorbance at 490-500 nm, is directly proportional to the number of metabolically

active cells in the culture [1].

The graph below illustrates the core workflow and underlying mechanism of the MTS assay:
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Biochemical Mechanism in Viable Cells

MTS Tetrazolium
(Colorless)

NADH (Reducing Equivalents)

Formazan Product
(Colored)

Incubate
(1-4 hours, 37°C)

Click to download full resolution via product page

© 2026 Smolecule. All rights reserved. 2/7 Tech Support


https://www.smolecule.com/products/s537871?utm_src=pdf-body-img
https://www.smolecule.com/products/s537871?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Detailed Protocol and Reagent Preparation

The following steps outline a generalized MTS assay procedure. You will need to optimize key parameters

like cell seeding number and incubation time for your specific NVS-CECR2-1 cell line [1] [2].

Reagent Preparation:

e MTS/PMS Solution: Commercially available MTS assay kits are recommended. If preparing from
powder, a common formulation is 2 mg/mL MTS in PBS. Phenazine methosulfate (PMS) is used as
an electron-coupling reagent at a concentration of 0.05 mg/mL. Protect from light and filter-sterilize
before use. Store aliquots at -20°C [2].

¢ Culture Medium: Use phenol red-free medium to avoid interference with absorbance readings. The
medium should be stored away from light [2].

Assay Procedure:

¢ Cell Seeding: Plate your NVS-CECR2-1 cells in a 96-well flat-bottom plate. Include a blank control
(medium without cells). The table in the optimization section below provides a starting point for cell
numbers.

¢ Treatment Incubation: After cells have adhered, add your experimental compounds. The assay is
most effective when treatment begins while cells are in their growth phase, not at full confluence [2].

e MTS Incubation: Add the MTS/PMS solution directly to each well (e.g., 20 uL per 100 pL of existing
medium). Gently shake the plate to mix.

e Color Development: Incubate the plate at 37°C in a humidified incubator for the duration determined
during optimization (typically 1-4 hours). Protect the plate from light.

¢ Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader. A
reference wavelength of 630 nm can be used to subtract background.

Optimization Guidelines

Because optimal conditions vary by cell line, you must determine the best parameters for NVS-CECR2-1.

The tables below, based on optimization for other cell lines, can serve as a reference [2].

Table 1: Suggested Cell Seeding Numbers for Various Cell Lines
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Cell Line Origin Seeding Number (per well)
B16 F10 Mouse melanoma 3,000 - 5,000

4T1 Mouse breast cancer 5,000 - 7,500

RAW 264.1 Mouse macrophages 5,000

LLC Mouse lung cancer 5,000

MDA MB 231 Human breast cancer 10,000

A549 Human lung cancer 10,000

HT 29 Human colon cancer 10,000

JAWS Il Mouse dendritic cells 10,000 - 20,000

Table 2: Suggested MTS Incubation Times for Various Cell Lines

Cell Line Incubation Time (minutes)
B16 F10, 4T1 45

MDA MB 231, A549, LLC 60

HT 29 90

B104-1, KTM2 90 - 120

RAW 264.1, JAWS Il 120

To optimize for your NVS-CECR2-1 cells, create a plate where you test a range of seeding densities (e.g.,
5,000 to 20,000 cells/well) and monitor the MTS signal every 30 minutes. The optimal signal is in the linear

range, before wells become oversaturated and dark brown [2].
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Data Analysis and Validation

Calculating Cell Viability:

e Subtract the average absorbance of the blank control wells from all sample readings.

e Calculate the percentage of cell viability relative to the untreated control group using the formula: %
Viability = (Absorbance of Treated Well / Average Absorbance of Control
Wells) x 100

¢ Plot % viability against the logarithm of the compound concentration. Use non-linear regression
analysis in software like GraphPad Prism to generate a dose-response curve and calculate the ICso
value [2].

Assay Validation: To ensure your assay results are reliable, consider the following validation parameters

adapted from general bioanalytical method guidance [3] [4]:

¢ Precision: The degree of agreement between replicate measurements. Assess by calculating the
coefficient of variation (%CV) between multiple wells of the same treatment.

e Accuracy: How close the measured effect is to the true effect. This can be challenging for viability
assays but can be partially assessed with known cytotoxic controls.

¢ Linearity and Range: The assay should produce results proportional to the number of viable cells
over a defined range. Test by measuring the MTS signal across a wide range of cell densities.

¢ Specificity: The ability to accurately measure viability in the presence of your test compounds.
Check for non-specific chemical reactions by including a control with compound and MTS in the
absence of cells.

Troubleshooting and Critical Factors

¢ High Background: Can be caused by chemical interference from reducing compounds in your
treatment. Always include a control without cells to check for this [1].
e Low Signal: The incubation time may be too short, or the number of cells plated may be too low. Re-

optimize seeding density and incubation time [2].
e Poor Reproducibility: Ensure consistent cell counting and handling. Always protect the MTS/PMS

reagent from light and use it before its expiration date [2].
¢ Incorrect Seeding Density: Cells that are too confluent may not show a significant treatment effect.

Treat cells during their growth phase [2].
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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